N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride
Description
N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride is a synthetic small molecule featuring an indazole core linked to a 2-aminoethyl carboxamide group, with hydrochloride salt formulation enhancing its solubility and stability. The indazole moiety is pharmacologically significant due to its ability to engage in hydrogen bonding and π-π interactions, which may influence receptor binding and selectivity compared to other heterocyclic scaffolds.
Properties
IUPAC Name |
N-(2-aminoethyl)-1H-indazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O.ClH/c11-5-6-12-10(15)9-7-3-1-2-4-8(7)13-14-9;/h1-4H,5-6,11H2,(H,12,15)(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDGPBQQJZGLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its antitumor, antimicrobial, and neuroprotective properties, supported by recent research findings.
This compound belongs to the indazole class of compounds, which are characterized by a bicyclic structure containing a five-membered ring fused to a six-membered ring. This structural feature is essential for its interaction with various biological targets.
The compound acts as an antagonist for specific receptors, showing significant activity in modulating immune responses and inhibiting tumor growth. Its mechanism involves the inhibition of immunosuppressive pathways, enhancing the activity of cytotoxic T cells against tumor cells, thus showing promise in cancer immunotherapy .
Antitumor Activity
Recent studies have demonstrated the potential of this compound in cancer treatment:
- Tumor Growth Inhibition : In vivo studies indicate that this compound significantly impairs tumor growth when administered orally, either alone or in combination with anti-PD-1 antibodies. This effect is attributed to the enhancement of CD8+ T cell-mediated antitumor immunity .
- Gene Regulation : The compound has been shown to downregulate multiple genes associated with immunosuppression in macrophages, suggesting a dual role in both direct tumor inhibition and modulation of the immune environment .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties:
- Antibacterial Effects : Studies have reported that derivatives of indazole compounds demonstrate antibacterial activity against various strains, including Escherichia coli and Salmonella enterica. The minimum inhibitory concentration (MIC) values indicate effective potency comparable to standard antibiotics .
- Antifungal Activity : The compound has also shown efficacy against fungal pathogens such as Candida albicans, outperforming traditional antifungal agents like metronidazole in certain assays .
Neuroprotective Properties
Emerging research highlights the neuroprotective potential of this compound:
- Dopamine Receptor Modulation : The compound has been investigated for its ability to act on dopamine receptors, specifically enhancing D3 receptor activity while lacking significant effects on D2 receptors. This selectivity suggests potential applications in treating neurological disorders such as Parkinson's disease .
Case Studies and Research Findings
A summary of key studies evaluating the biological activity of this compound is presented below:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12N4O2·HCl
- Molecular Weight : Approximately 240.69 g/mol
- Functional Groups : Carboxamide, amine
The compound's hydrochloride form enhances its solubility, making it suitable for pharmaceutical formulations. Its structure features a bicyclic indazole framework, which is essential for its biological activity.
Neurological Disorders
N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride has been identified as a candidate for treating neurological disorders due to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in cognitive functions and are potential therapeutic targets for conditions such as:
- Alzheimer's Disease
- Schizophrenia
Research indicates that indazole derivatives can act as agonists or partial agonists at nAChRs, suggesting their role in modulating neurotransmission and cognitive processes .
Anti-inflammatory and Antitumor Activity
Indazole derivatives, including this compound, exhibit anti-inflammatory and anticancer properties. Studies have demonstrated that related compounds can inhibit the production of pro-inflammatory mediators and display cytotoxic effects against various cancer cell lines .
Case Study : A study on related indazole derivatives showed significant inhibition of mast cell degranulation and TNFα secretion, indicating potential therapeutic effects in inflammatory diseases .
Comparative Analysis with Related Compounds
A comparison of this compound with other indazole derivatives reveals distinct pharmacological profiles:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1H-Indazole-3-carboxylic Acid | Contains a carboxylic acid group at position 3 | Exhibits strong anti-inflammatory properties |
| N-(1-benzyl)-indazol-3-carboxamide | Benzyl substitution on nitrogen | Potential anticancer activity |
| 5-Fluoro-N-(2-aminoethyl)-indazole-3-carboxamide | Fluorine substitution enhances receptor affinity | Increased potency against specific receptor subtypes |
These comparisons highlight the diversity within the indazole class while showcasing the unique biological activities associated with this compound .
Future Directions in Research
Ongoing research aims to elucidate the mechanisms underlying the biological activities of this compound. Investigations into its efficacy in clinical settings for neurological disorders and inflammatory diseases are crucial. Additionally, studies focusing on structure-activity relationships (SAR) may lead to the development of more potent derivatives with enhanced therapeutic profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride with analogous compounds from the evidence, focusing on structural features, synthesis, and biological activity:
Key Observations:
Structural Differences: The indazole core in the target compound distinguishes it from thiophene (M8-B) and benzamide derivatives (compounds 12–17). Indazole’s fused aromatic system may confer enhanced rigidity and binding specificity compared to monocyclic thiophene or benzamide scaffolds .
Synthesis and Stability: Benzamide derivatives (e.g., compound 12) achieved high yields (98%) via straightforward coupling reactions, whereas halogenated variants (e.g., compound 13) showed reduced yields (57%), possibly due to steric or electronic effects .
Biological Activity: M8-B hydrochloride demonstrated potent TRPM8 antagonism (IC₅₀ ~10–30 µM), reducing neuroinflammation in dry eye models . Benzamide derivatives (e.g., compound 12) exhibited anti-parasitic activity against Trypanosoma brucei (EC₅₀ values in nanomolar range), attributed to halogenated aryl groups enhancing membrane penetration and target binding . The indazole derivative’s activity remains speculative but could leverage its heterocyclic core for interactions with kinases or GPCRs, similar to other indazole-based drugs (e.g., benzodiazepine analogs).
Preparation Methods
Preparation of Indazole-3-carboxylic Acid Intermediate
The synthesis of N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride typically begins with the preparation of indazole-3-carboxylic acid, a crucial precursor. Recent patented methods have introduced novel, scalable, and safer routes avoiding diazonium intermediates.
| Step | Reaction Description | Conditions | Solvents & Reagents | Yield & Notes |
|---|---|---|---|---|
| 1. Formation of benzaldehyde phenylhydrazone | Reaction of phenylhydrazine with benzaldehyde | Aqueous or mixed solvent (water + MeOH/EtOH/2-propanol), 20-30°C, ~1 hour | Phenylhydrazine, benzaldehyde | Efficient formation of hydrazone intermediate |
| 2. Conversion to intermediate oxalyl chloride adduct | Reaction of hydrazone with oxalyl chloride | Dichloromethane, 40°C, ~2 hours | Oxalyl chloride, DCM | Intermediate 10 formed |
| 3. Friedel-Crafts reaction | Treatment of intermediate with aluminum chloride | DCM, reflux for ~1 hour, then cooled | Aluminum chloride, DCM | Formation of benzylideneaminoisatin intermediate |
| 4. Hydrolysis and ring rearrangement | Hydrolysis of intermediate to indazole-3-carboxylic acid | Aqueous acidic medium, controlled temperature | Acidic aqueous solution | Indazole-3-carboxylic acid obtained in crystalline forms (Form A and B) |
These steps yield indazole-3-carboxylic acid in high purity and good yield (e.g., 76% yield for Form B) with scalable procedures suitable for industrial production.
Conversion of Indazole-3-carboxylic Acid to this compound
The next stage involves coupling indazole-3-carboxylic acid with 2-aminoethyl-containing amines under peptide coupling conditions to form the target carboxamide.
| Step | Reaction Description | Conditions | Reagents & Solvents | Notes |
|---|---|---|---|---|
| 1. Activation of carboxylic acid | Use of coupling agents like HBTU with a non-nucleophilic base | Room temperature stirring for 2 hours | HBTU, N,N-diisopropylethylamine (DIPEA), DMF | Formation of activated intermediate |
| 2. Amide bond formation | Addition of 2-aminoethyl amine hydrochloride salt | Room temperature overnight, then heating at 45°C for 10 hours | (S)-3-aminoquinuclidine dihydrochloride or equivalent | Efficient amide bond formation |
| 3. Work-up and isolation | Removal of DMF, precipitation with dichloromethane, filtration, drying | Vacuum drying at 90°C | Dichloromethane | High yield of pure this compound |
This method benefits from mild conditions, good yields, and operational simplicity. The use of DMF as solvent and DIPEA as base facilitates efficient coupling, while HBTU is a commonly employed uronium-based coupling reagent ensuring high reactivity.
Crystalline Forms and Purification
Indazole-3-carboxylic acid, the precursor, exists in multiple crystalline forms (Form A and Form B), which can be interconverted by solvent treatment:
- Form B can be converted to Form A by refluxing in methanol for 4 hours.
- Form A is solvent-free and crystalline, preferred for subsequent reactions due to purity and stability.
Purification steps typically involve filtration, washing with dichloromethane or water, and vacuum drying at elevated temperatures (around 90°C) to yield the desired solid forms with high purity.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Conditions | Outcome/Notes |
|---|---|---|---|
| Starting materials | Phenylhydrazine, benzaldehyde | Commercially available | Initial hydrazone formation |
| Key solvents | Water, MeOH, EtOH, DCM, DMF | Mixed aqueous/alcoholic for step 1; DCM for Friedel-Crafts; DMF for coupling | Solvent choice critical for reaction efficiency |
| Coupling agent | HBTU | Room temperature, 2 h | Activates carboxylic acid for amide bond formation |
| Base | DIPEA (diisopropylethylamine) | Non-nucleophilic base | Facilitates coupling reaction |
| Temperature | 20-30°C for hydrazone; 40°C for oxalyl chloride step; reflux for Friedel-Crafts; 45°C for coupling | Controlled temperature essential | Optimizes yield and purity |
| Yields | Indazole-3-carboxylic acid ~76% (Form B); amide coupling ~ high yield | Scalable and reproducible | Suitable for industrial synthesis |
Research Findings and Considerations
- The diazonium-free synthetic route for indazole-3-carboxylic acid enhances safety and scalability compared to traditional methods.
- The use of HBTU and DIPEA in DMF provides an efficient and cost-effective coupling strategy for amide bond formation with 2-aminoethyl moieties.
- Crystalline form control of intermediates improves reproducibility and purity of the final product.
- The described methods avoid hazardous reagents and harsh conditions, aligning with green chemistry principles where possible.
- Alternative synthetic routes involving palladium-catalyzed arylation and Suzuki-Miyaura coupling have been reported for related indazole derivatives, but the described method is preferred for this specific compound due to simplicity and yield.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-aminoethyl)-2H-indazole-3-carboxamide hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using TBTU or HATU) between 2H-indazole-3-carboxylic acid and ethylenediamine derivatives. Critical steps include:
- Deprotection : Use of HCl to remove Boc-protecting groups from the aminoethyl moiety .
- Solvent Selection : Dry dichloromethane (DCM) or dimethylformamide (DMF) for coupling reactions .
- Purification : High-performance liquid chromatography (HPLC) for isolating the hydrochloride salt .
- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and adjust stoichiometry of coupling agents (e.g., TBTU at 1.5 equivalents) to minimize side products .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- 1H/13C NMR : Use DMSO-d6 as a solvent to resolve signals for the indazole ring (δ 7.2–8.1 ppm), aminoethyl protons (δ 2.8–3.5 ppm), and carboxamide NH (δ 10–12 ppm) .
- Mass Spectrometry : Electrospray ionization (ESI-MS) to confirm molecular ion peaks ([M+H]+ expected for C10H13ClN4O) .
- Elemental Analysis : Ensure ≤0.5% deviation from calculated C, H, N values .
Advanced Research Questions
Q. How does the aminoethyl side chain influence the compound’s reactivity and biological interactions?
- Reactivity : The aminoethyl group participates in nucleophilic substitution and Schiff base formation, enabling conjugation with biomolecules (e.g., peptides) .
- Biological Interactions : The protonated amine enhances solubility and facilitates binding to negatively charged targets (e.g., enzyme active sites or nucleic acids). Comparative studies with analogs lacking the aminoethyl group show reduced binding affinity in Trypanosoma brucei assays .
Q. What strategies resolve contradictions in reported bioactivity data for this compound and its analogs?
- Data Discrepancy Analysis :
| Variable | Impact on Bioactivity | Example Evidence |
|---|---|---|
| Substituent Position | Pyridine vs. benzamide analogs show 10-fold differences in IC50 against T. brucei | |
| Salt Form | Hydrochloride salts exhibit improved solubility but reduced membrane permeability vs. free bases |
- Methodological Adjustments : Standardize assay conditions (e.g., pH, buffer composition) to minimize variability .
Q. What are the challenges in designing stable formulations for in vivo studies of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
